molecular formula C8H12O B090825 1-(2-Cyclopentenyl)-2-propanone CAS No. 105-24-8

1-(2-Cyclopentenyl)-2-propanone

Cat. No. B090825
CAS RN: 105-24-8
M. Wt: 124.18 g/mol
InChI Key: LHAJIBPLECWWQP-UHFFFAOYSA-N
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Description

1-(2-Cyclopentenyl)-2-propanone is a compound that can be synthesized and studied for various chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, related cyclopentenone compounds and their derivatives are extensively discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of 1-(2-Cyclopentenyl)-2-propanone.

Synthesis Analysis

The synthesis of cyclopentenone derivatives can be achieved through several methods. One approach involves the rearrangement of 1-(1-alkynyl)cyclopropanols to 2-cyclopenten-1-ones upon complexation with octacarbonyldicobalt, as described in the first paper . This method allows for the selective synthesis of various substituted cyclopentenones, which could potentially be applied to the synthesis of 1-(2-Cyclopentenyl)-2-propanone.

Molecular Structure Analysis

The molecular structure of cyclopentenone derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies, including ab initio molecular orbital calculations, can complement experimental data to provide a comprehensive understanding of the molecular geometry and conformation .

Chemical Reactions Analysis

Cyclopentenone compounds can undergo various chemical reactions. For instance, the reaction dynamics of the 1-propynyl radical with ethylene can lead to the formation of 1-penten-3-yne, which may further isomerize to form cyclopentadiene derivatives . Additionally, photochemical isomerizations can result in the formation of different isomerization products, as seen in the study of 2-vinyl-2-phenylcyclohexanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentenone derivatives can be studied through experimental and theoretical approaches. Spectral analysis and quantum chemical studies can provide insights into the electronic properties, molecular geometry, and hyperconjugative interactions . In situ NMR studies can also reveal the formation of cyclopentenyl carbenium ions from cyclic precursors in acidic zeolites, which is significant for understanding reaction mechanisms .

Scientific Research Applications

Application in Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
  • Methods of Application : An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals. These are then employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
  • Results or Outcomes : This approach furnished a diversity of structurally complex compounds in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .

Application in Aroma Analysis

  • Scientific Field : Food Science
  • Summary of Application : Aroma plays a significant role in the quality of citrus fruits and processed products. The detection and analysis of citrus volatiles can be measured by an electronic nose (E-nose) .
  • Methods of Application : An E-nose is employed to classify the juice which is stored for different days. Feature extraction and classification are two important requirements for an E-nose .
  • Results or Outcomes : The E-nose, with the help of an enhanced L-KSVD called E-LCKSVD, can improve the classification accuracy .

Application in Citrus Juice Aroma Analysis

  • Scientific Field : Food Science
  • Summary of Application : Citrus juice is famous for its rich nutrition, delicious taste, and aroma. Aroma is a significant factor that affects the quality of citrus fruits and processed products .
  • Methods of Application : An electronic nose (E-nose) is employed to classify the juice which is stored for different days. Feature extraction and classification are two important requirements for an E-nose .
  • Results or Outcomes : The E-nose, with the help of an enhanced L-KSVD called E-LCKSVD, can improve the classification accuracy .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
  • Methods of Application : An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals, which were next employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
  • Results or Outcomes : This approach furnished a diversity of structurally complex compounds – including peptidomimetics and natural product hybrids in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .

Application in Citrus Juice Aroma Analysis

  • Scientific Field : Food Science
  • Summary of Application : Citrus juice is famous for its rich nutrition, delicious taste, and aroma. Aroma is a significant factor that affects the quality of citrus fruits and processed products .
  • Methods of Application : An electronic nose (E-nose) is employed to classify the juice which is stored for different days. Feature extraction and classification are two important requirements for an E-nose .
  • Results or Outcomes : The E-nose, with the help of an enhanced L-KSVD called E-LCKSVD, can improve the classification accuracy .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
  • Methods of Application : An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals, which were next employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
  • Results or Outcomes : This approach furnished a diversity of structurally complex compounds – including peptidomimetics and natural product hybrids in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely. For example, the SDS for cyclopentene indicates that it is a flammable liquid and can cause skin and eye irritation5.


Future Directions

The field of organic chemistry continues to evolve, with ongoing research into new methods for synthesizing complex organic compounds. The development of more efficient and sustainable synthetic methods is a key area of focus2.


properties

IUPAC Name

1-cyclopent-2-en-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJIBPLECWWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295570
Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopentenyl)-2-propanone

CAS RN

105-24-8
Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Record name 1-(2-Cyclopentenyl)acetone
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Record name 105-24-8
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Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Record name 1-(2-cyclopentenyl)acetone
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